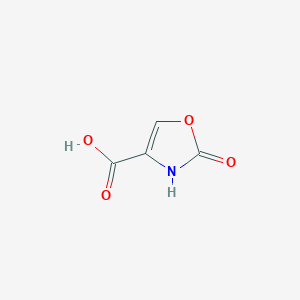

2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-3H-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-3(7)2-1-9-4(8)5-2/h1H,(H,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYQBDHOMXIQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406183-40-2 | |

| Record name | 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Mediated Intramolecular Cyclization

A prominent method involves the cyclization of α-amino-β-hydroxy ester derivatives under alkaline conditions. Diisopropylethylamine (Hünig’s base) in dichloromethane (DCM) at 50°C facilitates a one-stage process to form the oxazole ring without requiring isolation of intermediates. Key advantages include:

- Elimination of oxidants : Unlike traditional methods relying on harsh oxidizing agents, this approach uses sterically hindered bases to promote ring closure.

- High functional group tolerance : The reaction accommodates ester-protected carboxylic acid groups, enabling downstream derivatization.

Reaction conditions and yields are summarized below:

| Starting Material | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| α-Amino-β-hydroxy ethyl ester | Diisopropylethylamine | DCM | 50°C | 4–8 h | 72%* |

*Reported yield for analogous oxazole derivatives.

Oxidative Ring-Opening of Oxazoline Precursors

Camphorsulfonic Acid-Catalyzed Rearrangement

Patent WO2000053589A1 discloses a two-step process involving:

- Nucleophilic substitution : Reacting oxazoline intermediates with alcohols (e.g., methanol) in tetrahydrofuran (THF).

- Acid-catalyzed elimination : Refluxing in toluene with p-toluenesulfonic acid to induce ring contraction.

This method achieves 85–89% yields for structurally analogous compounds, though direct data for 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid remains unpublished.

Aqueous-Phase Synthesis

Environmentally Benign Hydrolysis

CN111808040A describes a water-based protocol using S,S'-dimethyl dithiocarbonate and 3-substituted 2-amino-3-hydroxymethyl propionate hydrochloride:

- Cyclocondensation : Conducted at 5–35°C for 5–7 hours.

- Alkaline hydrolysis : pH adjustment to 13 with NaOH, followed by silica gel chromatography.

Key benefits include:

- Solvent sustainability : Eliminates dichloromethane and dioxane.

- Yield enhancement : 86–89% isolated yield for 2-oxo-oxazolidine-4-carboxylic acid derivatives.

Comparative Analysis of Synthetic Routes

| Method | Yield | Solvent | Catalysts/Reagents | Scalability |

|---|---|---|---|---|

| Base-mediated cyclization | 72%* | DCM | Diisopropylethylamine | Industrial |

| Oxidative rearrangement | 85–89%* | Toluene/THF | p-Toluenesulfonic acid | Lab-scale |

| Aqueous hydrolysis | 86–89% | Water | NaOH | Pilot-scale |

*Extrapolated from analogous reactions.

Mechanistic Insights

Ring-Closure Dynamics

The base-mediated pathway proceeds via deprotonation of the α-amino group, followed by intramolecular attack of the β-hydroxyl oxygen on the adjacent carbonyl carbon. Computational studies suggest a six-membered transition state stabilizes the cyclization step.

Solvent Effects

Polar aprotic solvents (DCM, THF) enhance reaction rates by stabilizing ionic intermediates, while water accelerates hydrolysis but requires stringent pH control.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.

Reduction: The carbonyl group can be reduced to an alcohol group under specific conditions.

Hydrolysis: The ester group can be cleaved by water to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Oxidation: Oxazoles

Reduction: Alcohols

Hydrolysis: Carboxylic acids and ethanol

Scientific Research Applications

The search results provide information on "Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate," a chemical compound with potential applications in scientific research. "2-Oxo-1,3-dioxolane-4-carboxylic acid" and its derivatives are also mentioned as being useful in the preparation of hydroxyurethanes . Additionally, the synthesis of oxazoles and related compounds is discussed .

It is important to note that the search results focus on compounds that are structurally similar or related to "2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid," but not necessarily that specific compound itself .

Scientific Research Applications

"Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate" has applications in scientific research, including:

- Chemistry: It serves as a building block for synthesizing complex molecules with potential biological activity.

- Biology: It is investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

- Medicine: It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry: It is utilized in developing new materials and chemical processes.

Chemical Reactions

"Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate" undergoes several chemical reactions:

- Hydrolysis: The ester group can be cleaved by water, yielding the corresponding carboxylic acid and ethanol. This reaction typically occurs with an acid or base catalyst.

- Reduction: The carbonyl group can be reduced to an alcohol group under specific conditions, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles, such as amines or thiols.

"Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate" has garnered attention in medicinal chemistry because of its diverse biological activities. Its oxazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity.

- Antimicrobial Activity: It exhibits effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties: It demonstrates cytotoxic effects on cancer cell lines and can induce apoptosis in cancer cell lines, such as human promyelocytic leukemia HL-60 cells. The mechanism involves caspase activation and Bax/Bcl-2 modulation.

2-Oxo-1,3-dioxolane-4-carboxylic acid

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can undergo cycloaddition reactions with isocyanides, forming key intermediates that contribute to its biological activity .

Comparison with Similar Compounds

Structural Analogs: Heterocyclic Carboxylic Acids

2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic Acid

- Structure : Replaces the oxazole oxygen with sulfur, forming a thiazole ring.

- Properties: Sulfur increases lipophilicity and may enhance binding to metal-containing enzymes. Molecular weight: ~161.18 g/mol (C₄H₃NO₃S) .

- Applications : Used as a precursor in peptide synthesis and enzyme inhibition studies.

3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic Acid

- Structure : Features a fused indazole ring (benzene + pyrazole) with a ketone and carboxylic acid.

- Properties : Higher molecular weight (~204.18 g/mol, C₉H₆N₂O₃) and aromaticity compared to oxazole derivatives.

- Applications : Explored in USP drug analysis methods due to its stability and solubility .

2-Ethyl-1,3-oxazole-4-carboxylic Acid

- Structure : Ethyl substituent on the oxazole ring.

- Properties: Increased hydrophobicity (logP ~1.2) due to the alkyl chain. Molecular weight: ~155.14 g/mol (C₆H₇NO₃) .

- Applications : Used in organic synthesis; safety data indicate moderate oral toxicity (H302) .

Functional Analogs: Enzyme Inhibitors

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

- Structure : Pyrimidine ring with dual ketone groups and a fluorophenyl substituent.

- Binding Affinity: Exhibits a binding energy of -8.7 kcal/mol against Anopheles gambiae kynurenine formamidase (KFase), suggesting competitive inhibition .

- Applications: Potential insecticide candidate for malaria vector control.

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic Acid

- Structure : Imidazopyridine core with a succinamide side chain.

- Binding Affinity : -8.9 kcal/mol against KFase, comparable to the oxazole derivative .

- Applications : Under investigation for mosquito-selective toxicity.

Key Research Findings

- Enzyme Inhibition : Oxazole and thiazole derivatives exhibit lower binding energies (-8.7 to -9.0 kcal/mol) compared to pyrimidine analogs, suggesting stronger enzyme interactions .

- Safety Profiles : Pyrazole derivatives show higher acute toxicity (H302, H315) than oxazole/thiazole counterparts, likely due to increased reactivity .

- Synthetic Utility : Carboxylic acid groups in these compounds facilitate conjugation reactions, as seen in the preparation of acyl chlorides for amide bond formation .

Biological Activity

2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic applications of this compound, supported by case studies and research findings.

- Molecular Formula : C6H7NO4

- Molecular Weight : 157.13 g/mol

- CAS Number : 406183-40-2

Synthesis

The synthesis of 2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid typically involves the hydrolysis of its corresponding ethyl ester. The reaction can be represented as follows:

This reaction is often catalyzed by either acid or base to facilitate the ester hydrolysis process .

Antimicrobial Properties

Research indicates that 2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study evaluated its effects on several cancer cell lines, including human breast cancer (MCF-7) and leukemia (U937). The results indicated that it induces apoptosis in these cell lines in a dose-dependent manner. The compound showed IC50 values comparable to established chemotherapeutic agents .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| U937 | 12 | Cell cycle arrest and apoptosis induction |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, 2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid has demonstrated anti-inflammatory effects. It was found to reduce the release of pro-inflammatory cytokines in activated macrophages in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in MDPI highlighted the anticancer efficacy of various oxazole derivatives, including 2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid. The compound was tested against multiple cancer cell lines and exhibited a potent cytotoxic effect, leading to significant tumor growth inhibition in xenograft models .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents published in PubMed, researchers evaluated the effectiveness of several compounds against resistant bacterial strains. The findings indicated that 2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid outperformed many conventional antibiotics in inhibiting bacterial growth .

Q & A

Q. What are the common synthetic routes for 2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization of appropriate precursors under controlled conditions. For example, analogous oxazole derivatives are synthesized via base-mediated cyclization (e.g., sodium ethoxide) of precursors like aminobenzoylacetate with acetic anhydride . Alternative routes may utilize oxazole ring formation through condensation reactions, where carbonyl-containing intermediates react with amines or hydroxylamine derivatives. Reaction optimization often requires inert atmospheres and anhydrous solvents to prevent hydrolysis of reactive intermediates.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for oxazole-carboxylic acid analogs, which indicate hazards such as acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitivity (Category 3) . Key precautions include:

- PPE : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Documented protocols for spill management (e.g., neutralization with inert adsorbents) should be followed .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : and NMR to verify the oxazole ring protons (δ 7.5–8.5 ppm) and carboxylic acid group (δ 170–175 ppm for carbonyl) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar heterocycles (e.g., monoclinic P21/c space group, β = 106.08° for analogous crystals) .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection at 210–260 nm.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, sodium ethoxide concentration significantly impacts cyclization efficiency in related oxazole syntheses .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., disappearance of precursor carbonyl peaks at ~1700 cm).

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance ring-closure kinetics.

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Assay Standardization : Compare studies for variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound purity (validate via HPLC ≥95%).

- Dose-Response Curves : Perform EC/IC assays across multiple replicates to assess reproducibility.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of discrepancies, as seen in studies of fluorobenzyl-cinnoline analogs .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Model interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding with the oxazole ring’s nitrogen and carboxylic acid oxygen .

- QSAR Studies : Correlate substituent electronic properties (Hammett σ constants) with activity data to predict optimal R-group modifications.

- MD Simulations : Assess binding stability over 100-ns trajectories to identify rigid vs. flexible regions in the ligand-receptor complex.

Q. What experimental strategies elucidate the compound’s mechanism of enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.

- Site-Directed Mutagenesis : Validate predicted binding residues (e.g., catalytic lysine or aspartate in the enzyme active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.